![molecular formula C9H14 B1197066 1,2,3,4-Tetramethylcyclopenta-1,3-diene CAS No. 4249-10-9](/img/structure/B1197066.png)
1,2,3,4-Tetramethylcyclopenta-1,3-diene
Overview
Description
Synthesis Analysis
One of the primary methods of synthesizing derivatives of cyclopenta-1,3-diene involves Diels-Alder reactions. For instance, 1,2,3,4-tetrachloro-5,5-dimethoxy- cyclopenta-1,3-diene is known for its high endo selectivity in Diels-Alder reactions with a variety of dienophiles. These reactions are fundamental for producing norbornene derivatives, which are key building blocks in synthesizing complex natural and non-natural products (Khan, Prabhudas, & Dash, 2000).
Molecular Structure Analysis
The molecular structure of cyclopenta-1,3-diene derivatives often exhibits unique bond lengths and planarity deviations, influenced by substituents on the methylenic carbon atoms. For example, 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene shows longer single bond lengths and small deviations from planarity compared to its dimethyl analog (Bennett & Purdham, 1978).
Chemical Reactions and Properties
The compound’s reactivity is highlighted in its ability to undergo various chemical transformations. For instance, the Diels-Alder reactions of 1,2,3,4-tetrachloro-5,5-dimethoxy- cyclopenta-1,3-diene lead to products with high selectivity and structural rigidity, essential for the synthesis of complex molecules (Khan, Prabhudas, & Dash, 2000).
Scientific Research Applications
Diels-Alder Reactions : 1,2,3,4-Tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene is noted for its excellent performance in Diels-Alder reactions with a variety of dienophiles. The products formed from these reactions, such as norbornene derivatives, are crucial building blocks for synthesizing complex natural and non-natural products. These reactions are characterized by high endo selectivity and provide a rigid framework that is beneficial for achieving high selectivity in the synthesis of complex molecules (Khan, Prabhudas, & Dash, 2000).
Synthesis of 1,2,3,4-Tetramethylfulvene : 5-Bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene, derived from 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, can be converted to 1,2,3,4-tetramethylfulvene (1,2,3,4-methyl-5-methylenecyclopenta-1, 3-diene). This compound is instrumental in preparing various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Synthesis of Substituted Cyclopentenones : Tetramethylnorbornadiene (TMNBD), derived from 1,2,3,4-tetramethyl-bicyclo[2.2.1]hepta-2,5-diene, has been used as an acetylene equivalent in the synthesis of substituted cyclopentenones. TMNBD is accessible on a large scale and exhibits excellent reactivity in intermolecular Pauson-Khand reactions (Reves, Lledó, Ji, Blasi, Riera, & Verdaguer, 2012).
Generation of Radical-anion Intermediates : 1,2,3,4-Tetraphenylcyclopenta-1,3-diene can react with alkali metals to form a radical anion, which decays at higher temperatures to give the corresponding anion. This process is sensitive to the nature of the counterion and has implications for understanding the behavior of radical-anion intermediates (Tabner & Walker, 1975).
Polymerization Applications : The diene 3-methylenecyclopentene, synthesized from a monoterpene, undergoes various polymerization processes, including radical, anionic, and cationic polymerizations. This demonstrates the versatility of cyclopentene derivatives in the field of polymer science (Kobayashi, Lu, Hoye, & Hillmyer, 2009).
Mechanism of Action
Target of Action
1,2,3,4-Tetramethylcyclopenta-1,3-diene is a tetrasubstituted 1,3-cyclopentadiene .
Mode of Action
As an organic compound, this compound can participate in various chemical reactions. It can form stable complexes with metals such as copper and zinc . It can also act as a catalyst, ligand activator, and cross-linking agent .
Biochemical Pathways
This compound is an intermediate in the conversion of ethylene to polyenes . It may also be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione .
Action Environment
This compound is sensitive to air and moisture . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents . Environmental factors such as temperature, humidity, and exposure to light can influence its stability and efficacy .
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetramethylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPQQEYMXYCAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195277 | |
Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4249-10-9 | |
Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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